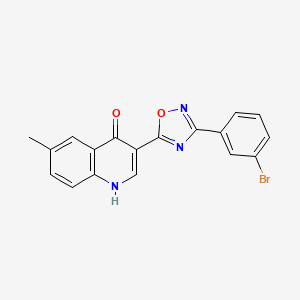

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Description

3-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-bromophenyl group. The bromine atom on the phenyl group introduces electron-withdrawing effects, which may modulate electronic interactions in biological systems or material applications.

Properties

IUPAC Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGGHZRFIWISQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C15H12BrN3O

- Molecular Weight : 330.179 g/mol

- CAS Number : Not specified

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives and brominated phenyl compounds. The incorporation of the oxadiazole moiety is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one. In vitro assays were conducted on various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).

- Methodology : MTS assays were used to assess cell viability after treatment with different concentrations (10 µM, 15 µM, 25 µM) over 72 hours.

Table 1: Cell Viability Results

| Compound | MDA-MB-231 (10 µM) | MDA-MB-231 (25 µM) | PC-3 (15 µM) | MRC-5 (15 µM) |

|---|---|---|---|---|

| 3a | <47% | ~30% | 56% | >82% |

| 3b | <50% | ~35% | 28% | >80% |

| 4e | <40% | ~25% | 38% | >79% |

The GI50 values for the tested compounds indicated significant growth inhibition in cancer cells, particularly with compound 3b , which exhibited a GI50 of 28 µM against PC-3 cells .

The mechanism underlying the anticancer activity involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes several oncogenic proteins. Compounds like 3b and 4e were shown to induce degradation of Hsp90 client proteins such as cyclin-dependent kinase 4 (CdK4), confirming their role as Hsp90 inhibitors .

Antimicrobial Activity

In addition to anticancer properties, derivatives of quinoline have shown promising antimicrobial activity. Studies have evaluated their effectiveness against various bacterial strains:

Table 2: Antimicrobial Activity Results

| Compound | Staphylococcus aureus | Escherichia coli | Zone of Inhibition (mm) |

|---|---|---|---|

| 4b | Sensitive | Resistant | 20 |

| 4c | Sensitive | Sensitive | 25 |

| 4f | Resistant | Sensitive | 22 |

These results indicate that certain derivatives possess significant antibacterial properties compared to standard antibiotics like Ciprofloxacin .

Case Studies

Several case studies have explored the biological activity of quinoline derivatives:

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one significantly inhibited tumor growth in xenograft models.

- Antimicrobial Screening : Another research highlighted the efficacy of related compounds against resistant strains of bacteria and fungi, suggesting potential applications in treating infections where traditional antibiotics fail .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structure is compared to analogous molecules in the evidence, focusing on heterocyclic cores, substituent positions, and functional groups:

Key Observations:

- Heterocyclic Core Diversity: The target compound’s quinolinone-oxadiazole hybrid contrasts with benzoxazole-triazole () and oxadiazine-oxadiazole () systems. The quinolinone core may confer distinct π-π stacking or hydrogen-bonding capabilities compared to benzoxazole or carbazole derivatives .

- Substituent Effects: The 3-bromophenyl group in the target compound differs from 4-bromophenyl () and halogenated pyridines ().

- Synthetic Feasibility : Yields for oxadiazole-containing analogs range from 49% (MA2, ) to 76% (5d, ), suggesting that the target compound’s synthesis may require optimization for scalability .

Spectral and Physicochemical Comparisons

- IR Spectroscopy: The C=N stretch in oxadiazole rings (e.g., 1593 cm⁻¹ in ) is a common feature. The target compound’s IR spectrum would likely show similar absorption, with additional peaks for the quinolinone carbonyl (~1650–1700 cm⁻¹) .

- NMR Spectroscopy: The 6-methyl group on the quinoline ring would resonate near δ 2.5–3.0 (cf. δ 2.55 for CH3 in ). Aromatic protons in the 3-bromophenyl group would appear as multiplet signals between δ 7.0–8.0, similar to phenyl substituents in .

- Mass Spectrometry : High-resolution MS data for analogs (e.g., [M+Na]⁺ 357.0943 in ) provide benchmarks for validating the target compound’s molecular formula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.